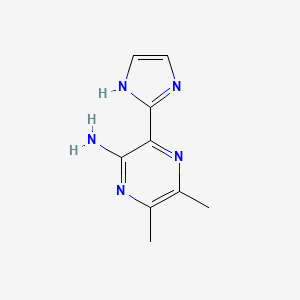
3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine: is a heterocyclic compound that combines an imidazole ring with a pyrazine moiety
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of 2,3-dimethylpyrazine with imidazole under appropriate conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide or potassium carbonate.
Industrial Production:: While specific industrial methods may vary, large-scale production often involves efficient synthetic routes optimized for yield and purity. These methods are proprietary and closely guarded by manufacturers.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the imidazole and pyrazine rings.
Substitution: Substituents can be introduced at different positions on the heterocyclic rings.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine, chlorine) or nucleophilic reagents (e.g., amines).
Major Products:: The specific products depend on the reaction conditions and substituents. Common products include derivatives with modified functional groups or side chains.
Scientific Research Applications
Chemistry::
Building Block: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.
Catalysis: It serves as a ligand in catalytic reactions.
Antimicrobial Properties: Some derivatives exhibit antibacterial and antifungal activities.
Enzyme Inhibition: Researchers explore its potential as an enzyme inhibitor.
Drug Development: The compound’s unique structure inspires drug design.
Pharmaceuticals: It contributes to the synthesis of pharmaceuticals.
Agrochemicals: Used in the development of pesticides and herbicides.
Mechanism of Action
The compound’s mechanism of action depends on its specific derivatives. It may interact with cellular receptors, enzymes, or metabolic pathways. Further studies are needed to elucidate precise mechanisms.
Comparison with Similar Compounds
While there are no direct analogs, compounds with imidazole and pyrazine moieties share some similarities. Notable examples include 2-(1H-imidazol-2-yl)pyridine and triarylimidazoles .
Properties
CAS No. |
65409-30-5 |
|---|---|
Molecular Formula |
C9H11N5 |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
3-(1H-imidazol-2-yl)-5,6-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C9H11N5/c1-5-6(2)14-8(10)7(13-5)9-11-3-4-12-9/h3-4H,1-2H3,(H2,10,14)(H,11,12) |
InChI Key |
JWDNTFZJZVIBAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C2=NC=CN2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Benzyl-4-(4-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110800.png)
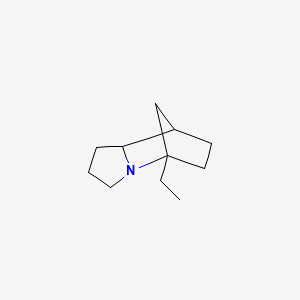
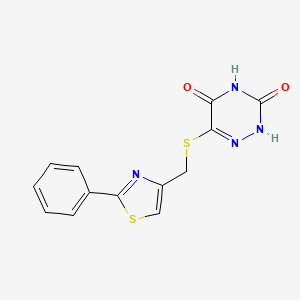

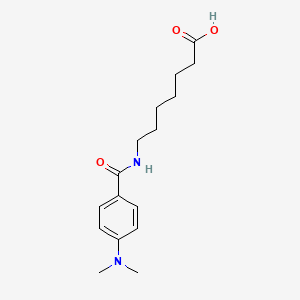
![2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13110849.png)
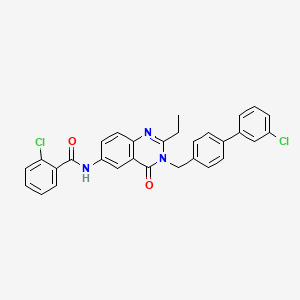
![(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile](/img/structure/B13110873.png)
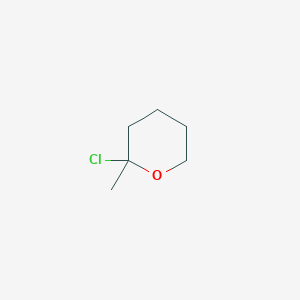
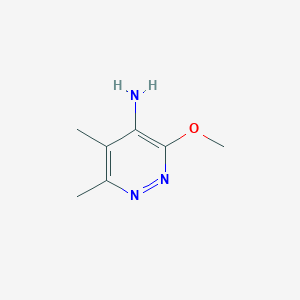

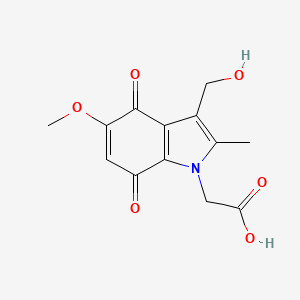
![2-(2-Ethylhexyl)-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13110908.png)
![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13110915.png)
